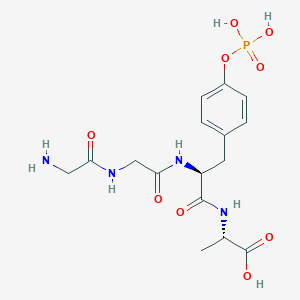![molecular formula C18H17FO B12557352 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 148004-80-2](/img/structure/B12557352.png)
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H17FO It is a derivative of benzene, characterized by the presence of a tert-butoxy group and a fluorophenyl ethynyl group
Preparation Methods
The synthesis of 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and 1-tert-butoxy-4-iodobenzene.
Reaction Conditions: The key reaction is a palladium-catalyzed cross-coupling reaction, known as the Sonogashira coupling. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The 4-fluorophenylacetylene is reacted with 1-tert-butoxy-4-iodobenzene under the aforementioned conditions, leading to the formation of this compound.
Chemical Reactions Analysis
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butoxy and fluorophenyl ethynyl groups direct the incoming electrophile to specific positions on the benzene ring.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4.
Scientific Research Applications
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene is primarily related to its ability to participate in various chemical reactions. The tert-butoxy group and the fluorophenyl ethynyl group influence the compound’s reactivity and interaction with other molecules. These groups can affect the electron density on the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene can be compared with similar compounds such as:
1-tert-Butoxy-4-iodobenzene: A precursor in the synthesis of the target compound, differing by the presence of an iodine atom instead of the fluorophenyl ethynyl group.
4-Fluorophenylacetylene: Another precursor, differing by the absence of the tert-butoxy group.
1-tert-Butoxy-4-[(4-chlorophenyl)ethynyl]benzene: A similar compound where the fluorine atom is replaced by chlorine, affecting its reactivity and applications.
Properties
CAS No. |
148004-80-2 |
|---|---|
Molecular Formula |
C18H17FO |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C18H17FO/c1-18(2,3)20-17-12-8-15(9-13-17)5-4-14-6-10-16(19)11-7-14/h6-13H,1-3H3 |
InChI Key |
ZCKPIHUCRSXARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)







![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)


